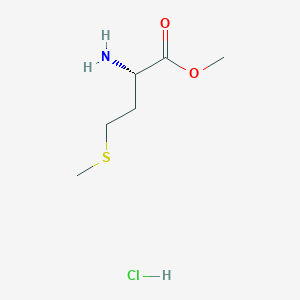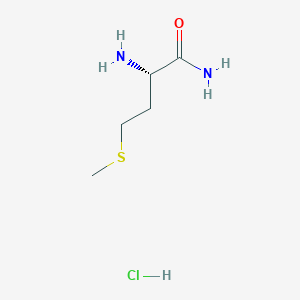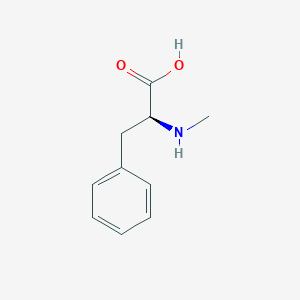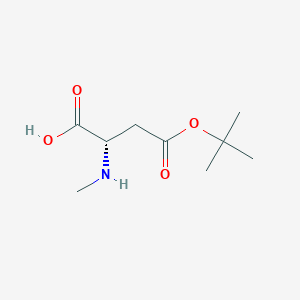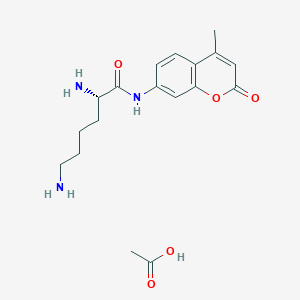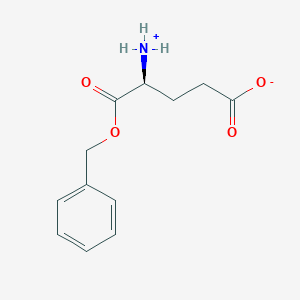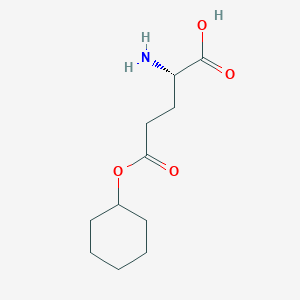
H-Asp(OtBu)-OMe.HCl
Overview
Description
H-Asp(OtBu)-OMe.HCl, also known as Aspartic acid tert-butyl ester hydrochloride, is an important organic compound that is widely used in the scientific community. It is a versatile compound that can be used in a variety of applications, including synthesis, research, and laboratory experiments. HCl.
Scientific Research Applications
Peptide Synthesis
H-Asp(OtBu)-OMe.HCl: is primarily used in the synthesis of peptides. The OtBu (tert-butyl) group protects the aspartic acid side chain during the peptide assembly process. This compound is particularly useful in solid-phase peptide synthesis (SPPS) where it can be incorporated into growing peptide chains without unwanted side reactions .
Proteomics Research
In proteomics, H-Asp(OtBu)-OMe.HCl is utilized to study protein structures and functions. It aids in the synthesis of peptides that mimic parts of proteins, which are then used in mass spectrometry to identify and quantify proteins in complex biological samples .
Drug Development
This compound is instrumental in the development of new drugs. By facilitating the creation of peptide-based drugs, researchers can design and synthesize potential therapeutic agents that target specific proteins or pathways involved in diseases .
Bioconjugation
H-Asp(OtBu)-OMe.HCl: is used in bioconjugation techniques where peptides are attached to other molecules, such as drugs or fluorescent tags. This process is crucial for creating targeted drug delivery systems and diagnostic tools .
Enzyme Inhibition Studies
Researchers use H-Asp(OtBu)-OMe.HCl to create peptides that act as enzyme inhibitors. These peptides can bind to the active sites of enzymes, blocking their function, which is a common strategy in studying enzyme mechanisms and designing enzyme inhibitors .
Material Science
In material science, peptides synthesized using H-Asp(OtBu)-OMe.HCl can be used to create self-assembling materials. These materials have applications in creating nanoscale devices and structures .
Mechanism of Action
Target of Action
H-Asp(OtBu)-OMe.HCl, also known as H-ASP(OTBU)-OME HCL, is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be proteins or enzymes that interact with aspartic acid.
Mode of Action
The exact mode of action of H-Asp(OtBu)-OMeAs an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of H-Asp(OtBu)-OMe.HCl’s action are likely to be diverse, given the wide range of proteins that incorporate aspartic acid. The compound may influence protein synthesis, hormone secretion, and metabolic processes .
properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKWYAIJZEDNG-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553478 | |
| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2673-19-0 | |
| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





